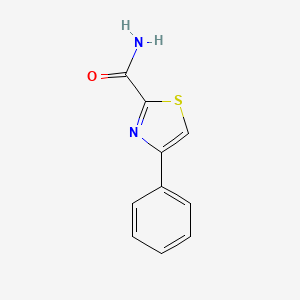

4-Phenylthiazole-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2OS |

|---|---|

Molecular Weight |

204.25 g/mol |

IUPAC Name |

4-phenyl-1,3-thiazole-2-carboxamide |

InChI |

InChI=1S/C10H8N2OS/c11-9(13)10-12-8(6-14-10)7-4-2-1-3-5-7/h1-6H,(H2,11,13) |

InChI Key |

VZYJYKJYUQHDMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Phenylthiazole 2 Carboxamide Analogues

Established Synthetic Pathways for the 4-Phenylthiazole-2-carboxamide Scaffold

The construction of the this compound core can be achieved through several synthetic strategies, with the Hantzsch thiazole (B1198619) synthesis being a cornerstone approach. Additionally, multicomponent reactions and other specific synthetic routes offer efficient alternatives for accessing this important heterocyclic scaffold.

Classical Hantzsch Thiazole Synthesis Approaches to the Core Structure

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a widely employed and versatile method for the formation of thiazole rings. researchgate.net The classical approach involves the condensation reaction between an α-haloketone and a thioamide. researchgate.net In the context of this compound, this typically involves the reaction of a 2-halo-1-phenylethanone (an α-haloketone) with thiourea or a related thioamide derivative.

The mechanism of the Hantzsch synthesis commences with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide to form an intermediate. This is followed by an intramolecular cyclization through the attack of the thioamide's nitrogen atom on the carbonyl carbon of the ketone. Subsequent dehydration of the resulting thiazoline intermediate leads to the formation of the aromatic thiazole ring. youtube.com The reaction is often carried out in a suitable solvent such as ethanol and may be facilitated by heat. youtube.com

A common route to obtaining the this compound core via the Hantzsch synthesis involves reacting 2-bromoacetophenone with thiourea. This reaction yields 2-amino-4-phenylthiazole (B127512), which can then be further functionalized at the 2-amino group to introduce the carboxamide moiety. For instance, the 2-amino-4-phenylthiazole can be acylated with an appropriate acyl chloride or activated carboxylic acid to yield the desired this compound derivative. mdpi.comnih.gov

Multicomponent Reactions for Thiazole Ring Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, have emerged as powerful tools in organic synthesis. These reactions offer advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. Several MCRs have been developed for the synthesis of thiazole derivatives, including those with the this compound scaffold.

One such example is a one-pot, three-component reaction involving an isothiocyanate, an amine, and a nitroepoxide. This catalyst-free approach provides a straightforward route to 2-iminothiazolines, which are precursors to 2-aminothiazoles. The reaction proceeds by the initial formation of a thiourea from the isothiocyanate and the amine, which then reacts with the nitroepoxide to form the thiazoline ring. thermofisher.com

Another multicomponent strategy involves the reaction of benzoyl isothiocyanate, a secondary amine, and dimethyl acetylenedicarboxylate, which can be catalyzed by enzymes such as trypsin from porcine pancreas (PPT) under mild conditions to produce thiazole derivatives with high yields. youtube.com These MCRs provide efficient and often more environmentally benign alternatives to traditional stepwise syntheses for accessing the this compound core and its analogs. nih.gov

Specific Synthetic Routes for this compound Core

Beyond the classical Hantzsch synthesis and multicomponent reactions, other specific synthetic routes have been developed for the efficient construction of the this compound core.

One notable method involves the reaction of a thioamide derivative with bromopyruvic acid. For example, p-toluonitrile can be converted to 4-methylbenzothioamide by treatment with ammonium (B1175870) sulfide (B99878). This thioamide is then refluxed with bromopyruvic acid in ethanol to directly form the 2-(p-tolyl)thiazole-4-carboxylic acid. The resulting carboxylic acid can then be coupled with a desired amine using standard peptide coupling reagents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt), to yield the final this compound analogue. nih.gov

Another approach starts with the appropriate acetophenone, which is first brominated to yield a 2-bromoacetophenone. This intermediate is then reacted with thiourea to form the 2-amino-4-phenylthiazole. The amino group can then be acylated to introduce the carboxamide functionality. For instance, reaction with various acyl chlorides in the presence of a base like pyridine can be used to synthesize a library of N-substituted 2-acylamino-4-phenylthiazoles. nih.gov These specific routes offer flexibility in the introduction of substituents on both the phenyl ring and the carboxamide nitrogen.

Strategies for Functional Group Introduction and Structural Diversification on this compound Analogues

The biological activity and physicochemical properties of this compound can be fine-tuned by introducing various functional groups and modifying its core structure. The primary sites for such modifications are the carboxamide moiety and the phenyl ring system.

Modification of the Carboxamide Moiety

The carboxamide group at the 2-position of the thiazole ring is a key site for structural diversification. Modification of this moiety can significantly impact the compound's properties, including its solubility, hydrogen bonding capacity, and interaction with biological targets.

A common strategy for modifying the carboxamide moiety is through the synthesis of a variety of N-substituted amides. This is typically achieved by coupling the 4-phenylthiazole-2-carboxylic acid with a diverse range of primary and secondary amines. Standard peptide coupling conditions, utilizing reagents like EDC and HOBt, are frequently employed to facilitate this amide bond formation. nih.gov This approach allows for the introduction of a wide array of substituents on the amide nitrogen, including alkyl, aryl, and heterocyclic groups. For example, a series of N-aryl-4-phenylthiazole-2-carboxamides can be synthesized by reacting the corresponding carboxylic acid with various substituted anilines. nih.gov

Furthermore, the 2-amino-4-phenylthiazole intermediate can be derivatized with different amino acids and peptides. This is accomplished using solution-phase peptide synthesis techniques, where the amino group of the thiazole is coupled with protected amino acids or peptide fragments, followed by deprotection to yield the final carboxamide analogues. asianpubs.org This strategy allows for the incorporation of peptidic structures, which can enhance biological activity and selectivity.

Substituent Effects on the Phenyl Ring System

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring can alter the electron density of the entire molecule. For instance, studies on the biological activity of this compound analogues have shown that the nature and position of the substituent on the phenyl ring are critical. In one study, it was observed that an electron-withdrawing nitro group at the para position of the phenyl ring of an N-substituted 2-(p-tolyl)thiazole-4-carboxamide resulted in potent cytotoxic activity. nih.gov This suggests that the electronic effect of the substituent plays a significant role in the molecule's interaction with its biological target.

The following table summarizes the effects of different substituents on the phenyl ring of this compound analogues, based on reported research findings.

| Substituent | Position | Observed Effect on Activity/Property | Reference |

| Nitro (NO₂) | para | Increased cytotoxic activity | nih.gov |

| Nitro (NO₂) | meta | Detrimental to in vitro anticancer potency | nih.gov |

| Chlorine (Cl) | para | Decreased anticancer activity | nih.gov |

| Chlorine (Cl) | meta | Favorable cytotoxic effects | researchgate.net |

| Fluorine (F) | para | Maintained potency similar to an unsubstituted analogue | nih.gov |

| Methoxy (B1213986) (OCH₃) | para | Improved activity against certain cancer cell lines | nih.gov |

| Electron-donating groups | ortho, meta, para | Generally well-tolerated for enzyme inhibition | nih.gov |

| Electron-withdrawing groups | para | Generally favorable for cytotoxic potency | tandfonline.com |

Derivatization at the Thiazole Ring Positions

The thiazole ring of this compound offers multiple positions for chemical modification, allowing for the introduction of various substituents to modulate the compound's properties. The C2, C4, and C5 positions of the thiazole ring are common sites for derivatization.

For instance, the amino group at the C2 position can be acylated to introduce different amide functionalities. Appropriately substituted 2-amino-4-phenylthiazole derivatives have been designed and synthesized, starting from the acylation of the 2-amino group with chloroacetyl chloride. This is followed by nucleophilic substitution with various amines to yield the final target compounds researchgate.net.

The C4 and C5 positions can also be functionalized. Trisubstituted 2-amino-4,5-diarylthiazole derivatives have been synthesized by introducing different substituents at these positions. These modifications include the incorporation of various substituted aryl groups, which can significantly influence the biological profile of the resulting molecules mdpi.com.

Design and Synthesis of Hybrid Molecular Scaffolds Incorporating this compound (e.g., Indole-Thiazole, Thiadiazole-Thiazole)

The creation of hybrid molecules by combining the this compound scaffold with other heterocyclic systems is a prominent strategy in medicinal chemistry. This approach aims to develop novel compounds with potentially synergistic or enhanced biological activities.

One such example involves the synthesis of spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives. In this design, the this compound core is linked to a spiro-acenaphthylene- researchgate.netasianpubs.orgnih.gov-thiadiazole moiety. The synthesis involves the initial preparation of a key intermediate, 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide, which is then cyclized to form the thiadiazole ring mdpi.com.

Another approach involves the incorporation of the thiazole/thiadiazole carboxamide moiety into larger, more complex structures. For example, four series of thiazole/thiadiazole carboxamide-derived analogues were designed and synthesized as potential c-Met kinase inhibitors. These syntheses often involve multi-step sequences, including the preparation of key intermediates followed by acylation reactions with various amines to generate the final hybrid compounds nih.gov.

Advanced Synthetic Techniques Utilized in this compound Chemistry

To improve reaction efficiency, yield, and sustainability, modern synthetic techniques are increasingly being applied to the synthesis of this compound and its derivatives. These methods offer significant advantages over traditional synthetic protocols.

Microwave-Assisted Organic Synthesis for Reaction Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully employed in the synthesis of 2-aminothiazole (B372263) derivatives, significantly reducing reaction times compared to conventional heating methods. For instance, the condensation of substituted ketones with thiourea in the presence of iodine can be achieved in minutes under microwave irradiation, leading to high yields of the desired 2-aminothiazole products jusst.org.

The synthesis of 2-amino-4-phenylthiazole from acetophenone, thiourea, and iodine under microwave irradiation has been shown to shorten the reaction time by a factor of 280 compared to traditional methods, while achieving a product yield as high as 92% . This efficiency makes microwave-assisted synthesis a preferred method for rapid library generation and reaction optimization in the development of this compound analogues researchgate.netmdpi.com.

Catalyst-Mediated Coupling Reactions in Analogues Preparation

Catalyst-mediated coupling reactions are instrumental in the synthesis of complex this compound analogues. These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse molecular architectures.

For example, the synthesis of substituted 2-phenylthiazole-4-carboxamide (B13865131) derivatives has been achieved through a series of reactions that may involve catalyst-mediated steps to form key bonds within the molecule nih.gov. While specific catalytic coupling reactions for the direct synthesis of the this compound core are not extensively detailed in the provided context, the general principles of modern organic synthesis suggest their utility in creating substituted precursors or in the derivatization of the core structure.

Analytical and Spectroscopic Characterization of Synthesized this compound Derivatives

The structural elucidation and confirmation of newly synthesized this compound derivatives rely heavily on a combination of analytical and spectroscopic techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

¹H NMR and ¹³C NMR spectroscopy are indispensable for the characterization of this compound derivatives. These techniques provide detailed information about the chemical environment of hydrogen and carbon atoms within the molecule, allowing for unambiguous structure determination.

In the ¹H NMR spectra of 4-phenylthiazole (B157171) derivatives, characteristic signals are observed for the protons of the thiazole ring, the phenyl group, and any substituents. For example, the proton on the C5 position of the thiazole ring typically appears as a singlet. The aromatic protons of the phenyl group exhibit multiplets in the aromatic region of the spectrum. The chemical shifts and coupling constants of these signals provide valuable information about the substitution pattern on the aromatic rings asianpubs.orgnih.govresearchgate.netplos.org.

The following table summarizes representative ¹H NMR data for a 4-phenylthiazole derivative:

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Thiazole-H5 | 8.45 | s |

| Phenyl-H | 7.21 - 8.00 | m |

| NH | 10.32 | s |

| CH₃ | 2.39 | s |

| Data is illustrative and can vary based on the specific derivative and solvent used. |

Similarly, ¹³C NMR data provides key structural information:

| Carbon | Chemical Shift (δ, ppm) |

| Thiazole C=O | 162.6 |

| Thiazole C2 | 166.4 |

| Thiazole C4 | 155.6 |

| Thiazole C5 | 139.5 |

| Phenyl C | 128.9 - 135.1 |

| Ester CH₃ | 52.3 |

| Data is illustrative and can vary based on the specific derivative. |

Researchers consistently use ¹H and ¹³C NMR to confirm the structures of their synthesized compounds, ensuring the integrity of the data presented in their studies researchgate.netresearchgate.netnih.govresearchgate.netplos.orgnih.gov.

Preclinical Pharmacological Investigations of 4 Phenylthiazole 2 Carboxamide Derivatives

Evaluation of Anticancer and Antiproliferative Activities of 4-Phenylthiazole-2-carboxamide Analogues

The this compound scaffold has emerged as a significant pharmacophore in the design of novel anticancer agents. Researchers have synthesized and evaluated numerous analogues, demonstrating a broad spectrum of antiproliferative and cytotoxic activities across various cancer cell lines. These preclinical investigations have focused on determining their efficacy, identifying molecular targets, and elucidating the cellular mechanisms responsible for their anticancer effects.

In Vitro Cytotoxicity Profiling Across Diverse Cancer Cell Lines

The anticancer potential of this compound derivatives has been extensively evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT assay is a commonly employed method to determine the concentration at which these compounds inhibit cell growth by 50% (IC50).

One study synthesized a series of N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives (compounds 4a-4f) and tested their cytotoxic activity against SKNMC (neuroblastoma), HepG2 (human hepatocarcinoma), and MCF-7 (breast cancer) cell lines. nih.govnih.gov The results indicated that none of the synthesized compounds were more potent than the reference drug, doxorubicin. nih.govnih.gov The MCF-7 cell line proved to be the most resistant to the tested compounds. nih.govnih.gov Specifically, compound 4c , which features a para-nitro moiety, demonstrated the highest cytotoxicity against the SKNMC cell line with an IC50 value of 10.8 ± 0.08 µM. nih.govnih.gov Meanwhile, compound 4d , with a meta-chlorine substituent, was most effective against the HepG2 cell line, showing an IC50 of 11.6 ± 0.12 µM. nih.govnih.gov

Another series of substituted 2-phenylthiazole-4-carboxamide (B13865131) derivatives was evaluated against T47D (breast cancer), Caco-2 (colorectal cancer), and HT-29 (colon cancer) cell lines. nih.gov Structure-activity relationship (SAR) studies revealed that substitutions on the arylacetamido pendant at the para-position of the 2-phenylthiazole (B155284) ring influenced cytotoxic activity. nih.gov A 3-fluoro analogue, in particular, exhibited a good cytotoxic profile against all tested cell lines, with IC50 values below 10 µg/mL. nih.gov Further investigations on halogenated derivatives against SKNMC, MCF-7, and HT-29 cells showed that the HT-29 cell line was generally more sensitive. brieflands.commui.ac.ir For instance, a 4-Br derivative showed an IC50 value of 1.75 µM against HT-29 cells but was significantly less active against SKNMC and MCF-7 cells. brieflands.com

The cytotoxicity of various derivatives is summarized in the table below.

| Compound | Substitution | Cell Line | IC50 (µM) | Reference |

| 4c | p-Nitro | SKNMC | 10.8 ± 0.08 | nih.govnih.gov |

| 4d | m-Chlorine | HepG2 | 11.6 ± 0.12 | nih.govnih.gov |

| 4-Cl analog | 4-Chloro | SKNMC | < 25 | brieflands.com |

| 2-Cl analog | 2-Chloro | SKNMC | 24 | brieflands.com |

| 4-Br analog | 4-Bromo | HT-29 | 1.75 | brieflands.com |

| 3-Fluoro analog | 3-Fluoro | T47D, Caco-2, HT-29 | < 10 µg/mL | nih.gov |

Identification of Specific Kinase Inhibitory Potency

The mechanism of action for many this compound derivatives is linked to the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. researchgate.net While broad screening against a full panel of kinases is not always reported, studies have pointed towards the inhibition of specific tyrosine kinases.

Research on benzothiazole (B30560) and pyrimido[2,1-b]benzothiazole derivatives, which share structural similarities, has shown inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov EGFR is a well-established target in cancer therapy, and its inhibition can block downstream signaling pathways that promote cell proliferation and survival. mdpi.comnih.gov Docking studies have suggested that these compounds can fit into the ATP-binding site of the EGFR-TK domain, which is a characteristic of many successful kinase inhibitors. nih.gov One benzothiazole compound showed a high inhibitory activity against EGFR-TK, with a percentage enzyme inhibition value of 70.58. nih.gov

Although direct enzymatic assays for c-Met, VEGFR-2, and IGF1R inhibition by this compound derivatives are not extensively detailed in the available literature, the observed biological effects, such as inhibition of angiogenesis and cell migration, are often associated with the inhibition of these particular kinases. nih.gov For example, inhibition of angiogenesis, a process of forming new blood vessels essential for tumor growth, is a known consequence of VEGFR-2 inhibition. nih.gov The ability of some derivatives to inhibit colony formation and migration in human umbilical vein endothelial cells (HUVECs) suggests a potential role in targeting such angiogenesis-related kinases. nih.gov

Mechanistic Insights into Cellular Anticancer Effects

A primary mechanism through which this compound analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death. mui.ac.ir This is a critical process for eliminating damaged or cancerous cells. frontiersin.org

Multiple studies have demonstrated that these compounds can trigger apoptosis in various cancer cell lines. brieflands.com The activation of caspases, a family of proteases that execute the apoptotic process, is a common finding. brieflands.commui.ac.ir Specifically, the activation of caspase-3 has been identified as a probable mechanism for the anticancer activity of these derivatives. nih.govresearchgate.net Further research has confirmed that certain derivatives induce apoptosis by increasing the activity of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3. mui.ac.ir

The induction of apoptosis by these compounds often involves the intrinsic, or mitochondrial, pathway. frontiersin.org This is evidenced by a significant decrease in the mitochondrial membrane potential (ΔΨm) in MCF-7 cells upon treatment. mui.ac.ir The disruption of mitochondrial integrity is a key step in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors. frontiersin.org For instance, studies on halogenated 2-phenylthiazole-4-carboxamide derivatives, such as 3-F, 2-F, and 4-Cl analogues, showed they were able to increase caspase-3 activation, confirming their ability to induce apoptosis in SKNMC, MCF-7, and HT-29 cell lines. brieflands.com

In addition to inducing apoptosis, this compound derivatives can inhibit cancer cell proliferation by interfering with the cell cycle. researchgate.net The cell cycle is a tightly regulated process that governs cell division, and its disruption can prevent cancer cells from multiplying.

Several studies have shown that these compounds can cause cell cycle arrest, particularly at the G2/M phase transition. researchgate.netresearchgate.netnih.govnih.govmdpi.com This arrest prevents the cells from entering mitosis, thereby halting proliferation. Flow cytometric analysis has revealed that treatment with these derivatives can lead to a significant accumulation of cells in the G2/M phase. researchgate.net For example, one prototype compound was shown to block the proliferation of HepG2 cells by arresting the cell cycle at the G2 phase. researchgate.net This effect is often linked to the modulation of key cell cycle regulatory proteins. The down-regulation of proteins like cyclin B1, which is essential for the G2/M transition, has been observed following treatment with these compounds. researchgate.netnih.gov This disruption of microtubule dynamics can induce cell cycle arrest in the G2-M phase and lead to abnormal mitotic spindles, ultimately contributing to cell death. nih.gov

The ability of cancer cells to migrate and form new colonies is fundamental to tumor invasion and metastasis, the primary causes of cancer-related mortality. researchgate.netnih.gov Preclinical studies have shown that this compound derivatives can effectively inhibit these processes.

Wound-healing assays and transwell migration assays have been used to demonstrate the anti-migratory effects of these compounds. researchgate.net In one study, a series of pyridinyl-thiazolyl carboxamide derivatives were evaluated for their ability to inhibit colony formation and migration of HUVECs. nih.gov The results showed that several compounds had good inhibitory effects, with one compound, 3k , demonstrating an anti-migration effect that was almost double that of the positive control, Vandetanib. nih.gov Another study synthesized a series of thiazole (B1198619) derivatives and found that many displayed potent efficacy against cell migration and invasion in metastatic cancer cells, with some derivatives blocking cell migration by over 80%. researchgate.net

The inhibition of colony formation, which reflects the ability of a single cell to grow into a colony, has also been demonstrated. nih.govnih.gov This suggests that these compounds not only stop cells from moving but also inhibit their long-term proliferative capacity. researchgate.net For example, while many derivatives inhibited migration without significant cytotoxicity, some compounds were found to significantly inhibit the colony formation of breast cancer cells by as much as 75%. researchgate.net

Interference with Protein Phosphorylation Events (e.g., c-Met phosphorylation)

The dysregulation of protein kinase activity is a hallmark of many cancers, making these enzymes critical targets for therapeutic intervention. The receptor tyrosine kinase c-Met, for instance, is frequently overexpressed or amplified in various human cancers. nih.govscilit.com Its activation through phosphorylation triggers downstream signaling pathways that promote cell proliferation, survival, and metastasis. Consequently, inhibiting c-Met phosphorylation is a key strategy in developing anticancer agents.

In this context, derivatives of the thiazole-carboxamide scaffold have been investigated for their potential as c-Met kinase inhibitors. nih.govnih.gov Research has focused on designing and synthesizing series of thiazole/thiadiazole carboxamide analogues to evaluate their in vitro activity against the c-Met enzyme and various human cancer cell lines with high c-Met expression, such as MKN-45 (gastric cancer), A549 (lung cancer), HT-29 (colon cancer), and MDA-MB-231 (breast cancer). nih.gov

One particularly promising compound, designated as 51am , emerged from these studies. Mechanistic investigations revealed that compound 51am effectively inhibited c-Met phosphorylation in both cell-free (biochemical) and cell-based (cellular) assays. nih.govnih.gov This inhibition of the kinase's primary activation step disrupts the downstream signaling cascade. The demonstrated ability of this thiazole carboxamide derivative to interfere with c-Met phosphorylation underscores its potential as a candidate for further development in targeted cancer therapy. nih.govnih.gov

Targeting Sirtuin Deacetylase (SIRT2) for Antitumor Effects

Sirtuins are a class of protein deacetylases that play significant roles in various cellular processes, and their dysregulation has been linked to several diseases, including cancer. SIRT2, in particular, has been identified as a therapeutic target in oncology, with its overexpression noted in certain malignancies like cutaneous squamous cell carcinoma. nih.gov The development of SIRT2 inhibitors is an active area of research for novel anticancer agents. nih.govresearchgate.net

A specific class of 4-phenylthiazole (B157171) derivatives, namely 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives , has been identified as a promising scaffold for developing new anticancer candidates that target SIRT2. mdpi.com Structure-activity relationship (SAR) analyses of these compounds revealed that specific chemical modifications significantly enhance their antiproliferative activity against lung cancer cells (A549). mdpi.com

The most potent compounds from this series, 21 and 22 , which feature a hydroxyimino functional group (-C=NOH), demonstrated significant cytotoxicity against A549 cells, with IC50 values of 5.42 µM and 2.47 µM, respectively. mdpi.com This potency surpassed that of the conventional chemotherapy drug cisplatin. Further investigation showed that compound 22 interacts with SIRT2, suggesting its potential as a dual-acting agent that also targets the Epidermal Growth Factor Receptor (EGFR). mdpi.com These findings highlight the potential of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives as scaffolds for developing novel antitumor agents by targeting SIRT2. mdpi.com

Neuropharmacological Research on Thiazole-Carboxamide Derivatives

Negative Allosteric Modulation of AMPA Receptors

Thiazole-carboxamide derivatives have emerged as significant negative allosteric modulators (NAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.govresearchgate.netnih.gov These receptors are crucial for fast excitatory synaptic transmission in the central nervous system (CNS). nih.gov Unlike competitive antagonists that block the glutamate (B1630785) binding site, NAMs bind to a different, allosteric site on the receptor. This binding modulates the receptor's function, typically by altering its kinetics. tmc.edu

Studies on various synthesized thiazole-carboxamide derivatives, such as the TC series (TC-1 to TC-5) and the MMH series (MMH-1 to MMH-5), have demonstrated their ability to inhibit AMPA receptor-mediated currents. nih.govresearchgate.netnih.gov Patch-clamp analyses on cells expressing AMPA receptor subunits showed that these compounds potently inhibit these currents. nih.govresearchgate.net For example, within the TC series, compound TC-2 was identified as the most powerful inhibitor across all tested subunits. nih.govresearchgate.net Similarly, in another study, compound MMH-5 was found to be a highly effective NAM of GluA2-containing AMPA receptors, causing a notable six-fold drop in current amplitude. nih.gov

These derivatives primarily enhance the deactivation rates of the receptor, meaning they cause the ion channel to close more quickly after the neurotransmitter glutamate dissociates. nih.govresearchgate.netnih.gov Some compounds also influence desensitization rates. nih.gov This modulation of receptor kinetics effectively dampens the excitatory signal without completely blocking it, which is a key characteristic of their action as NAMs. nih.govresearchgate.netnih.gov

Impact on Excitatory Neurotransmission Dysregulation

An optimal balance between excitatory and inhibitory signals is fundamental for proper neuronal function. nih.govresearchgate.netnih.gov Dysregulation of this balance, particularly an overabundance of excitatory neurotransmission mediated by AMPA receptors, can lead to excitotoxicity—a process where excessive stimulation of neurons leads to cell damage and death. nih.govresearchgate.net This excitotoxic state is a key pathological feature in several neurological disorders. nih.govresearchgate.netnih.gov

Therapeutic Potential in Neurological Disorders (e.g., Epilepsy, Alzheimer's Disease)

The dysregulation of AMPA receptor-mediated excitatory neurotransmission is implicated in the pathophysiology of several neurological and neurodegenerative diseases, including epilepsy, Alzheimer's disease, and stroke. nih.govresearchgate.netnih.govtmc.edu Consequently, modulating these receptors with NAMs represents a viable therapeutic strategy. nih.gov

Thiazole-carboxamide derivatives have shown significant potential in this area. Their ability to temper excessive excitatory signaling makes them promising candidates for treating epilepsy, a condition characterized by neuronal hyperexcitability and seizures. nih.gov By controlling the rate of AMPA receptor deactivation, these compounds may help to control seizures. nih.gov

Furthermore, in the context of Alzheimer's disease, where excitotoxicity is believed to contribute to neuronal loss, these compounds could offer a neuroprotective benefit. nih.govresearchgate.netnih.govresearchgate.net Thiazole and its derivatives have been studied for their multi-target potential in Alzheimer's, including the inhibition of enzymes like cholinesterases. nih.govdergipark.org.trmdpi.com The unique modulatory action of thiazole-carboxamide NAMs on AMPA receptors presents an additional and distinct therapeutic avenue for mitigating the neurodegenerative processes in diseases like Alzheimer's. nih.govresearchgate.netnih.gov

| Compound Series | Notable Compound | Primary Effect on AMPA Receptor | Key Finding | Reference |

|---|---|---|---|---|

| TC Series (TC-1 to TC-5) | TC-2 | Potent inhibition of AMPA-mediated currents | Identified as the most powerful inhibitor across tested AMPA receptor subunits. | nih.govresearchgate.netnih.gov |

| MMH Series (MMH-1 to MMH-5) | MMH-5 | Strong negative allosteric modulation | Caused a six-fold reduction in current amplitude of GluA2-containing receptors. | nih.gov |

Enzyme Inhibition and Modulation Studies of this compound Derivatives

Derivatives of the this compound scaffold have been the subject of numerous studies focused on their ability to inhibit various enzymes implicated in disease. This research has revealed their potential as inhibitors of cyclooxygenase (COX) enzymes and cholinesterases.

Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are key players in the inflammatory pathway. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is inducible and often upregulated during inflammation and in certain cancers. acs.orgnih.gov Selective inhibition of COX-2 is a desirable therapeutic goal to reduce inflammation while minimizing side effects associated with COX-1 inhibition.

Several studies have synthesized and evaluated thiazole carboxamide derivatives for their COX inhibitory activity. acs.orgnih.gov In one study, a series of derivatives showed potent inhibitory activity against both COX enzymes. nih.gov Compound 2f was identified as the most selective inhibitor for COX-2, with a selectivity ratio of 3.67. nih.gov Another investigation of 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide derivatives found that compound 2b was the most effective against COX-1 (IC50 = 0.239 µM) and also potent against COX-2 (IC50 = 0.191 µM). acs.org Meanwhile, compound 2a from the same series showed the highest selectivity for COX-2, with a selectivity ratio of 2.766. acs.org

Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for the symptomatic treatment of Alzheimer's disease. nih.govdergipark.org.trmdpi.com Thiazole derivatives have been investigated for this purpose. One study synthesized a series of novel thiazole-bearing sulfonamide analogs and evaluated their anti-Alzheimer's potential. mdpi.com All tested compounds showed varied inhibitory potential against both AChE and BuChE. Notably, analog 1 exhibited excellent potency, with IC50 values of 0.10 µM for AChE and 0.20 µM for BuChE, significantly surpassing the reference drug donepezil. mdpi.com Another study noted that amine-containing thiazole derivatives, such as N-(2,3-dimethyl phenyl)thiazol-2-amine , showed significant inhibitory effects against both AChE (IC50 = 9 nM) and BuChE (IC50 = 0.646 µM). nih.gov

| Compound/Analog | Target Enzyme | Inhibitory Activity (IC50 / Selectivity) | Reference |

|---|---|---|---|

| Compound 2f | COX-2 | Selectivity Ratio = 3.67 | nih.gov |

| Compound 2a | COX-2 | Selectivity Ratio = 2.766; IC50 = 0.958 µM | acs.org |

| Compound 2b | COX-1 / COX-2 | IC50 = 0.239 µM (COX-1); IC50 = 0.191 µM (COX-2) | acs.org |

| Analog 1 (Thiazole-sulfonamide) | AChE / BuChE | IC50 = 0.10 µM (AChE); IC50 = 0.20 µM (BuChE) | mdpi.com |

| N-(2,3-dimethyl phenyl)thiazol-2-amine | AChE / BuChE | IC50 = 9 nM (AChE); IC50 = 0.646 µM (BuChE) | nih.gov |

Cyclooxygenase (COX-1 and COX-2) Inhibition Profiles

Derivatives of this compound have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory process. The two main isoforms, COX-1 and COX-2, are important therapeutic targets. nih.gov Research into novel thiazole carboxamide derivatives has identified compounds with significant inhibitory activity against both enzymes. acs.org

In one study, a series of newly synthesized thiazole carboxamide compounds were evaluated. The findings revealed that compound 2b was the most effective inhibitor of the COX-1 enzyme, with a half-maximal inhibitory concentration (IC50) of 0.239 μM. This same compound also demonstrated potent activity against COX-2 with an IC50 value of 0.191 μM. Another derivative, compound 2a , showed the highest selectivity for COX-2 over COX-1, with a selectivity ratio of 2.766. Compound 2j also exhibited good selectivity towards COX-2. acs.org These results underscore the potential of the this compound scaffold in developing anti-inflammatory agents with varying profiles of COX inhibition. acs.org

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|---|

| 2a | 2.65 | 0.958 | 2.766 |

| 2b | 0.239 | 0.191 | 1.251 |

| 2j | - | 0.957 | 1.507 |

Dual Inhibition of Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH)

A novel therapeutic strategy for managing chronic pain involves the simultaneous inhibition of two enzymes: soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). nih.gov Inhibition of sEH prevents the breakdown of anti-inflammatory epoxyeicosatrienoic acids (EETs), while FAAH inhibition increases the levels of endocannabinoids, which have analgesic effects. Concurrent inhibition of both enzymes may offer a superior therapeutic effect for treating chronic pain compared to single-target agents. nih.govuni.lu

Structure-activity relationship studies have shown that the 4-phenylthiazole moiety is well-tolerated by both sEH and FAAH. This has led to the development of potent dual inhibitors. For instance, compound 6o , a 4-phenylthiazole derivative, demonstrated excellent inhibition potencies in the low nanomolar range for both enzymes, with an sEH IC50 of 2.5 nM and an FAAH IC50 of 9.8 nM. nih.gov Docking experiments suggest that this class of dual inhibitors binds within the catalytic sites of both enzymes. nih.gov

| Compound | sEH IC50 (nM) | FAAH IC50 (nM) |

|---|---|---|

| 6o | 2.5 | 9.8 |

| 3 | 9.6 | 7 |

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes. nih.gov While the prompt specified interest in CA-III, available research on 4-phenylthiazole derivatives has focused on other isoforms, particularly human carbonic anhydrase I and II (hCA I and hCA II). A study investigating N-substituted 4-phenyl-2-aminothiazole derivatives found significant inhibitory effects against these isoforms. nih.gov

The synthesized N-protected thiazole derivatives showed potent inhibition, with inhibitory constant (Ki) values in the nanomolar range. Specifically, the Ki values against hCA I were in the range of 46.85–587.53 nM, and for hCA II, they were between 35.01–578.06 nM. nih.gov In silico studies complemented these findings, examining the binding interactions of the most effective thiazole derivatives within the active site of the enzymes. nih.gov

| Enzyme Target | Inhibitory Constant (Ki) Range (nM) |

|---|---|

| hCA I | 46.85 - 587.53 |

| hCA II | 35.01 - 578.06 |

Monoamine Oxidase (hMAO) Inhibition Relevant to Neurodegenerative Diseases

Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize neurotransmitters and are significant targets in the treatment of neurodegenerative conditions like Alzheimer's and Parkinson's diseases. researchgate.netresearchgate.net Research has focused on developing selective MAO inhibitors to manage these disorders. nih.gov

A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were designed and evaluated for their inhibitory effects on human MAO-A and MAO-B isoforms. The results indicated that the 4-phenylthiazole nucleus, particularly with a meta-nitro group on the phenyl ring, is a key feature for achieving selective and reversible inhibition of hMAO-B. nih.gov This selectivity is considered a desirable trait for treating neurodegenerative disorders. Molecular modeling studies provided further insight into the interactions between these compounds and the MAO enzymes, helping to explain the observed inhibitory properties. nih.gov

Antimicrobial and Antifungal Efficacy of this compound Analogues

Antibacterial Activity (e.g., against Gram-Negative Bacteria like Escherichia coli)

The 4-phenylthiazole scaffold is a component of various derivatives tested for antibacterial efficacy. Gram-negative bacteria like Escherichia coli are a significant challenge due to their resilient outer membrane and efflux pump systems. mdpi.comnih.gov

Studies on phenylthiazole derivatives containing a 1,3,4-thiadiazole (B1197879) thione moiety have demonstrated notable antibacterial activity against plant pathogenic bacteria. nih.govmdpi.com For example, against Ralstonia solanacearum, several compounds showed high inhibition rates at a concentration of 100 μg/mL. Compound 6k (R = 3-OCF3) achieved a 100% inhibition rate, while compound 6i (R = 3-CH3) and 6h (R = 3-F) also showed strong activity with inhibition rates of 94.00% and 93.81%, respectively. mdpi.com The research suggested that electron-withdrawing substituents at the meta-position of the benzene (B151609) ring significantly enhance antibacterial activity. mdpi.com While some complex thiazole derivatives have shown a lack of activity against strains like E. coli ATCC 25922, the broader class of compounds continues to be an area of active investigation for new antibacterial agents. nih.gov

| Compound | Substituent (R) | Inhibition Rate (%) against R. solanacearum at 100 μg/mL |

|---|---|---|

| 6k | 3-OCF3 | 100 |

| 6i | 3-CH3 | 94.00 |

| 6h | 3-F | 93.81 |

| 6b | 2-F | 92.00 |

Antifungal Activity Assessment

The phenylthiazole structure has been identified as a promising skeleton for the development of new fungicides. nih.govnih.gov Derivatives have been tested against a range of pathogenic fungi, showing significant efficacy.

One study identified a (4-phenyl-1, 3-thiazol-2-yl) hydrazine (B178648) derivative, 31C , which exhibited high-efficiency, broad-spectrum antifungal activity. The minimum inhibitory concentration (MIC) of 31C against Candida albicans was as low as 0.0625 μg/ml, and it showed fungicidal activity at concentrations from 0.0625 to 0.5 μg/ml. frontiersin.org Another investigation into phenylthiazole derivatives containing a 1,3,4-thiadiazole thione moiety found compound 5b to be highly effective against Sclerotinia sclerotiorum, with an EC50 value of 0.51 μg/mL, which was comparable to the commercial fungicide Carbendazim. nih.gov Furthermore, a series of phenylthiazole derivatives with an acylhydrazone moiety displayed excellent activity against Magnaporthe oryzae, the fungus that causes rice blast. Compounds E26 , E17 , and E23 had EC50 values of 1.29, 1.45, and 1.50 μg/mL, respectively, outperforming the commercial fungicide Isoprothiolane. nih.gov

| Compound | Fungal Species | Activity Metric | Value (μg/mL) |

|---|---|---|---|

| 31C | Candida albicans | MIC | 0.0625 |

| 5b | Sclerotinia sclerotiorum | EC50 | 0.51 |

| E26 | Magnaporthe oryzae | EC50 | 1.29 |

| E17 | Magnaporthe oryzae | EC50 | 1.45 |

| E23 | Magnaporthe oryzae | EC50 | 1.50 |

Other Emerging Biological Activities of this compound and Related Compounds

Recent pharmacological studies have begun to uncover a wider range of biological activities associated with the this compound scaffold and structurally related thiazole compounds. Beyond their well-documented roles, these derivatives are being investigated for their potential in several other therapeutic areas, including anticonvulsant, antioxidant, renin inhibitory, and central dopamine (B1211576) agonist activities.

Anticonvulsant Properties

The inherent biological significance of the thiazole nucleus has led to its exploration as a potential pharmacophore for anticonvulsant agents. biointerfaceresearch.comclockss.org Research has indicated that derivatives of thiazole exhibit a broad spectrum of in-vitro and in-vivo anticonvulsant capabilities. biointerfaceresearch.com This activity is often attributed to the thiazole moiety's ability to function as a constrained pharmacophore at relevant receptor sites. biointerfaceresearch.com

In preclinical evaluations, novel thiazole derivatives are commonly screened for their antiepileptic potential using standardized animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. biointerfaceresearch.comnih.gov These tests help to identify compounds with the ability to prevent seizure spread and those that can elevate the seizure threshold, respectively. nih.gov For instance, a series of novel thiazolidin-4-one substituted thiazoles underwent evaluation where their antiepileptic and neurotoxic potencies were assessed. biointerfaceresearch.com Among the tested compounds, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) was identified as a particularly active derivative. biointerfaceresearch.com

The development of new antiepileptic drugs remains a significant challenge for medicinal chemists, aiming for candidates with improved therapeutic outcomes and reduced neurotoxicity. sphinxsai.com The benzothiazole nucleus, a related structure, is also considered a promising candidate for developing new anticonvulsant therapies. nih.gov Riluzole, a drug containing a benzothiazole moiety, has demonstrated a spectrum of anticonvulsant activity similar to phenytoin. nih.gov

| Compound | Anticonvulsant Test Model | Observed Activity |

|---|---|---|

| 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) | MES and scPTZ | Identified as the most active derivative in its series. biointerfaceresearch.com |

| Thiazole-bearing 4-Thiazolidinones | Pentylenetetrazole-induced seizures and Maximal Electroshock (MES) | Several derivatives showed excellent anticonvulsant activity in both models. mdpi.com |

| Benzothiazole Coupled Sulfonamide Derivatives | Maximal Electroshock (MES) | Compound 9 emerged as the most potent anticonvulsant agent in the MES model. nih.gov |

| 2-(4-arylthiosemicarbazidocarbonylthio)benzthiazoles | Pentylenetetrazol-induced convulsions | All tested compounds possessed measurable anticonvulsant activity. nih.gov |

Antioxidant Activity Investigations

Thiazole derivatives have been the subject of investigation for their antioxidant properties. globalresearchonline.net Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic diseases. researchgate.netnih.gov Synthetic antioxidants can offer protection against this oxidative damage. researchgate.netnih.gov

The antioxidant potential of new thiazole derivatives is typically evaluated through various in vitro assays. researchgate.net Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant power) assays, which measure the radical scavenging and reducing capabilities of the compounds. mdpi.com

In one study, a series of phenolic thiazoles were synthesized and evaluated, with several compounds demonstrating remarkable antioxidant and antiradical properties. researchgate.netnih.gov For example, a catechol hydrazinyl-thiazole (CHT) derivative, containing 3',4'-dihydroxyphenyl and 2-hydrazinyl-4-methyl-thiazole moieties, showed very good antioxidant activity in in vitro evaluations. mdpi.com Another study on new thiazole derivatives revealed that some of the synthesized compounds showed potent antioxidant activity based on their IC50 values. researchgate.net The structure-activity relationship suggests that the presence and position of phenolic hydroxyl groups and other substituents on the thiazole scaffold significantly influence the antioxidant capacity. researchgate.netnih.gov

| Compound Class | Antioxidant Assay | Key Finding |

|---|---|---|

| Phenolic Thiazole Derivatives | DPPH, ABTS, FRAP, Cupric ion chelation | Several compounds exhibited remarkable antioxidant, antiradical, and good Cu²⁺ chelating activity. researchgate.netnih.gov |

| Catechol Hydrazinyl-Thiazole (CHT) | DPPH, ABTS, FRAP | Demonstrated strong radical scavenging and ferric ion reducing activity, higher than ascorbic acid and trolox (B1683679) in some assays. mdpi.com |

| N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamine derivatives | In vitro antioxidant screening | Some of the synthesized compounds showed potent antioxidant activity based on their IC50 values. researchgate.net |

| 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole | Free radical scavenging assays | Showed significant antioxidant potential in scavenging free radicals. mdpi.com |

Renin Inhibitory Activity of Related Thiazoles

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its inhibition is a key therapeutic strategy for managing hypertension. researchgate.net Renin, an aspartic proteinase, is the rate-limiting enzyme in this system. nih.gov A series of renin inhibitors containing a 2-amino-4-thiazolyl moiety at the P2 position have been synthesized and evaluated. nih.gov

These derivatives were found to be potent inhibitors of monkey renin in vitro. nih.gov A notable aspect of their activity is their selectivity; they only weakly inhibit the closely related aspartic proteinase, bovine cathepsin D. nih.gov The structure-activity relationship studies within this series have provided insights into the structural requirements for potent renin inhibition.

| Compound Structure Feature | Target Enzyme | Inhibitory Potency (IC50) |

|---|---|---|

| 2-amino-4-thiazolyl moiety at P2 position | Monkey Renin | Several compounds exhibited potent in vitro inhibition. nih.gov |

| 2-amino-4-thiazole containing derivatives | Bovine Cathepsin D | Weak inhibition, indicating selectivity for renin. nih.gov |

Central Dopamine Agonist Properties of Related Thiazole Classes

Thiazole-containing compounds have also been identified as having central dopamine agonist properties. nih.gov Dopamine is a crucial neurotransmitter involved in regulating movement, mood, and cognition. nih.gov Dopamine agonists, particularly partial agonists, represent an important class of drugs for treating conditions like Parkinson's disease and psychosis. nih.govelsevierpure.com

A novel class of compounds, 4-(1,2,5,6-tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines, has been designed and synthesized, demonstrating dopaminergic properties. nih.gov Specifically, compounds like 4-(1,2,5,6-tetrahydro-1-propyl-3-pyridinyl)-2-thiazolamine (B1678594) (PD 118440) have been identified as orally active dopamine (DA) agonists with significant effects on the central nervous system. nih.gov Their activity has been confirmed in various tests, including receptor binding assays ([3H]-haloperidol and [3H]-N-propylnorapomorphine binding), inhibition of striatal dopamine synthesis, and inhibition of dopamine neuronal firing. nih.gov

The structure-activity relationship in this class of compounds is highly dependent on factors such as the size of the N-alkyl substituent, the saturation level of the six-membered ring, and the mode of attachment of the 2-aminothiazole (B372263) ring. nih.gov Furthermore, the well-known dopamine agonist Pramipexole, used in the treatment of Parkinson's disease, features a 2-amino-thiazole moiety, highlighting the importance of this heterocyclic core in designing compounds with dopamine D2 agonist activity. nih.govijnrd.org

| Compound/Class | Mechanism of Action | Pharmacological Effect |

|---|---|---|

| 4-(1,2,5,6-tetrahydro-1-propyl-3-pyridinyl)-2-thiazolamine (PD 118440) | Dopamine (DA) agonist | Pronounced central nervous system effects, including inhibition of striatal DA synthesis and neuronal firing. nih.gov |

| Pramipexole | Dopamine D2 agonist | Used in the treatment of Parkinson's disease. nih.govijnrd.org |

| 4-(1,2,5,6-Tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines | Dopamine agonist | Activity is highly dependent on N-alkyl substituent size and ring structure. nih.gov |

Structure Activity Relationship Sar and Computational Investigations of 4 Phenylthiazole 2 Carboxamide

Elucidation of Key Structural Features Dictating Biological Activity of 4-Phenylthiazole-2-carboxamide Analogues

The biological activity of this compound derivatives is intricately linked to their molecular structure. Modifications to the phenyl ring, the carboxamide linker, and the thiazole (B1198619) heterocycle can significantly influence their potency and selectivity.

The substitution pattern on the phenyl ring is a critical determinant of the biological activity of this compound analogues. Both the position (ortho, meta, para) and the electronic properties (electron-donating or electron-withdrawing) of the substituents play a significant role.

In studies on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, the position of substituents on the N-phenyl ring greatly affected their cytotoxic activity against various cancer cell lines. nih.gov For instance, a nitro group at the para position (compound 4c ) resulted in the highest activity against the SKNMC neuroblastoma cell line, suggesting that electron-withdrawing properties at this position are crucial for potency. nih.gov Conversely, a meta-substituted nitro derivative showed the lowest activity in the same cell line. nih.gov For activity against the Hep-G2 human hepatocarcinoma cell line, the ortho position was found to be optimal for the nitro substituent. nih.gov Similarly, a chlorine atom at the para position demonstrated better activity against SKNMC cells compared to other positions. nih.gov

Research on thiazole/thiadiazole carboxamide derivatives as c-Met kinase inhibitors has shown that weak electron-withdrawing groups, such as fluoro and chloro, on the terminal phenyl ring are favorable for cytotoxic activity. tandfonline.com The position of these halogens is also crucial, with a clear preference observed for the para-position (4-F > 3-F > 2-F and 4-Cl > 3-Cl). tandfonline.com In contrast, electron-donating groups like methoxy (B1213986) and methyl, or strong electron-withdrawing groups like trifluoromethyl (CF3), were found to be detrimental to potency. tandfonline.com Dual substitution with electron-withdrawing groups on the phenyl ring generally conferred greater inhibitory activity than mono-substitution. tandfonline.com

Further studies on 2-phenylthiazole-4-carboxamide (B13865131) derivatives have corroborated these findings. A 3-fluoro substituent on an arylacetamido portion of the molecule resulted in a good cytotoxic activity profile against T47D, Caco-2, and HT-29 cancer cell lines. nih.gov Additionally, a methoxy group at the 4-position improved activity against Caco-2 cells, while a 2-methoxy group maintained high activity against HT-29 and T47D cell lines. nih.gov In another series, electron-withdrawing substituents at the meta-position of the benzene (B151609) ring were found to strongly enhance antibacterial activity. mdpi.com

| Compound | Substituent on Phenyl Ring | Position | Target/Activity | IC50 (µM) | Source |

| 4a | Nitro | ortho | Cytotoxicity (Hep-G2) | > 25 | nih.gov |

| 4b | Nitro | meta | Cytotoxicity (SKNMC) | 15.3 ± 1.12 | nih.gov |

| 4c | Nitro | para | Cytotoxicity (SKNMC) | 10.8 ± 0.08 | nih.gov |

| 4d | Chloro | meta | Cytotoxicity (Hep-G2) | 11.6 ± 0.12 | nih.gov |

| 4e | Chloro | para | Cytotoxicity (SKNMC) | - | nih.gov |

| 4f | Fluoro | para | Cytotoxicity (SKNMC) | - | nih.gov |

| 51aa | Fluoro | 4-position | c-Met Kinase Inhibition | 15.62 (nM) | tandfonline.com |

| 51ab | Fluoro | 3-position | c-Met Kinase Inhibition | 23.24 (nM) | tandfonline.com |

| 51ac | Fluoro | 2-position | c-Met Kinase Inhibition | 18.49 (nM) | tandfonline.com |

| 51ad | Chloro | 4-position | c-Met Kinase Inhibition | 17.78 (nM) | tandfonline.com |

| 51ae | Chloro | 3-position | c-Met Kinase Inhibition | 23.42 (nM) | tandfonline.com |

| 51ag | Trifluoromethyl | 4-position | c-Met Kinase Inhibition | 39.41 (nM) | tandfonline.com |

The carboxamide linker is another key structural element whose modification can significantly alter biological activity. Its integrity and substitutions are vital for maintaining the desired pharmacological profile.

Attempts to replace the amide linker have often led to a decrease or loss of activity. For example, replacing the amide linker with a sulfamide (B24259) structure resulted in a significant loss of antimigration activity in a series of thiazole derivatives. acs.org This highlights the importance of the amide bond for this specific biological function.

Substitutions on the amide nitrogen can also have a profound impact. In one study, an N-methyl substitution on the amide displayed significantly greater toxicity and antimigration activity compared to an N-methyl substitution on the thiazole ring. acs.org The nature of the group attached to the carboxamide is also critical. For instance, substituting the 2-carboxamide (B11827560) group with particular heteroaryl amines has been reported to yield highly potent inhibitors of the Lck kinase. biointerfaceresearch.com Furthermore, the acylation of 2-aminothiazole (B372263) derivatives to form various amides has been a successful strategy in producing compounds with antimicrobial activity. mdpi.com

The thiazole ring itself serves as a crucial scaffold, and modifications to it can fine-tune the compound's activity. Substitutions on the thiazole nitrogen or at other positions on the ring influence potency and conformation.

In a study of thiazole derivatives with antimigration activity, changing an N-methyl group on the thiazole nitrogen to an N-ethyl group led to a marked decrease in activity, with the IC50 value increasing from 0.218 µM to 1.945 µM. acs.org This suggests that even minor steric changes at this position can be detrimental.

Conversely, the introduction of a methyl group at other positions on the thiazole ring has been shown to be beneficial. In a series of COX inhibitors, the addition of a methyl group to the thiazole ring positively influenced the molecule's geometrical conformation, improving its fit within the target enzyme and thereby enhancing its inhibitory potency. acs.orgnih.gov For a series of 2,5-disubstituted thiazole compounds with activity against methicillin-resistant Staphylococcus aureus (MRSA), a nonpolar, hydrophobic functional group was found to be favored at the C2 position of the thiazole ring. nih.gov

Molecular Docking and Ligand-Target Binding Interaction Analyses

Computational methods, particularly molecular docking, are invaluable tools for understanding how this compound derivatives interact with their protein targets at a molecular level. These studies help rationalize observed SAR data and guide the design of more potent and selective compounds.

Molecular docking studies have been extensively used to predict the binding modes of this compound analogues with a wide range of biological targets, including enzymes, kinases, and receptors.

Enzymes (COX, sEH, FAAH): Docking studies on thiazole carboxamide derivatives as cyclooxygenase (COX) inhibitors have identified potential binding patterns within both COX-1 and COX-2 isozymes. acs.orgnih.govnih.gov These studies help explain the selectivity of the compounds, showing how modifications like the addition of a methyl group to the thiazole ring can improve the fitting geometry within the enzyme's active site. acs.orgnih.gov For dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), docking experiments confirmed that the compounds bind within the catalytic sites of both enzymes, providing a structural basis for their dual activity. researchgate.net

Kinases (Akt, c-Met, Lck, PI3Kα): The this compound scaffold has been identified as a potent inhibitor of several protein kinases. A series of 2-substituted thiazole carboxamides were identified as pan-inhibitors against all three isoforms of Akt kinase (Akt1, Akt2, and Akt3). nih.gov In the field of cancer research, thiazole derivatives have been docked into the kinase domain of c-Met, with one promising compound also showing a favorable binding mode with VEGFR-2, providing insights for designing selective c-Met inhibitors. tandfonline.comnih.gov Other studies have focused on designing benzothiazole-thiazole hybrids as inhibitors of the lymphocyte-specific protein tyrosine kinase (p56lck), using molecular docking to investigate interactions within the tyrosine kinase receptor's binding pocket. biointerfaceresearch.com Additionally, thiazole derivatives have been shown to inhibit PI3Kα, with docking studies revealing their accommodation within the kinase's binding site and interaction with key residues. mdpi.comresearchgate.net

Receptors (AMPA): Thiazole-carboxamide derivatives have also been investigated as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for neurotransmission. These compounds have been shown to act as potent negative allosteric modulators, with their inhibitory activity attributed to enhanced binding efficiency and hydrophobic interactions within the receptor. mdpi.com

The table below summarizes the findings from various molecular docking studies.

| Compound Class | Target Protein(s) | Key Findings from Docking Studies | Source |

| Thiazole Carboxamides | COX-1, COX-2 | Identified binding patterns; showed how structural modifications improve geometry and potency. | acs.orgnih.govnih.gov |

| 4-Phenylthiazoles | sEH, FAAH | Confirmed binding within the catalytic sites, explaining dual inhibition. | researchgate.net |

| Thiazole Carboxamides | Akt1, Akt2, Akt3 | Identified as potent pan-inhibitors of Akt kinases. | nih.gov |

| Thiazole/Thiadiazole Carboxamides | c-Met, VEGFR-2 | Predicted binding modes, providing a basis for designing selective inhibitors. | tandfonline.comnih.gov |

| Benzothiazole-Thiazole Hybrids | p56lck | Investigated interactions within the tyrosine kinase binding pocket. | biointerfaceresearch.com |

| Thiazole Derivatives | PI3Kα | Showed accommodation in the kinase binding site and engagement with key residues. | mdpi.comresearchgate.net |

| Thiazole Carboxamides | AMPA Receptors | Identified as negative allosteric modulators with enhanced binding efficiency. | mdpi.com |

Identification of Critical Amino Acid Residues Involved in Binding Interactions

The binding of this compound derivatives to their biological targets is facilitated by specific interactions with key amino acid residues within the binding pocket. Computational and structural studies have identified several critical residues that play a pivotal role in the stabilization of the ligand-protein complex.

For instance, in the context of kinase inhibition, derivatives of this scaffold have been shown to interact with specific residues that are crucial for their inhibitory activity. Molecular modeling of a 2-amino-4-phenylthiazole (B127512) derivative targeting the c-Met kinase revealed significant interactions within the binding pocket. Notably, a hydrogen bond was observed between the 2-morpholinoacetamido fragment of the inhibitor and the amino acid residue Asp1164. Furthermore, a π–π stacking interaction was identified between the thiazole ring of the compound and Met1160. These interactions are critical for anchoring the inhibitor within the active site.

In another example involving Checkpoint Kinase 1 (CHK1) inhibitors, X-ray crystallography of a complex formed by a 2-aminothiazole-4-carboxamide (B58295) derivative revealed a distinct 'U-shaped' topology, allowing for key interactions with the protein surface at the ATP binding site. Such detailed structural information is invaluable for understanding the molecular basis of inhibition and for guiding the design of more potent and selective inhibitors. The specific nature and orientation of the phenyl and carboxamide groups on the thiazole core are determining factors in establishing productive contacts with these and other residues.

| Interacting Residue | Type of Interaction | Involved Moiety of Ligand | Target Protein Example |

| Asp1164 | Hydrogen Bond | 2-morpholinoacetamido fragment | c-Met Kinase |

| Met1160 | π–π Stacking | Thiazole ring | c-Met Kinase |

| Various | Multiple (H-bonds, hydrophobic) | Full 'U-shaped' conformation | CHK1 |

Analysis of Hydrogen Bonding, Hydrophobic Interactions, and π-π Stacking in Binding Pockets

The binding efficacy of this compound and its analogs is governed by a combination of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking. The interplay of these forces dictates the affinity and orientation of the molecule within the binding pocket.

Hydrogen Bonding: The carboxamide moiety is a key functional group that actively participates in hydrogen bonding. The amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor. These interactions are fundamental for anchoring the ligand to the protein backbone or to specific amino acid side chains, such as the previously mentioned interaction with Asp1164. The presence and strategic placement of these hydrogen bonds are often a prerequisite for potent biological activity.

π-π Stacking: The aromatic nature of both the phenyl and thiazole rings makes them suitable for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. This type of interaction, as seen between the thiazole ring and Met1160 in the c-Met kinase, is crucial for the proper orientation and stabilization of the inhibitor. The strength of these stacking interactions can be influenced by the electronic properties of the aromatic rings, which in turn affects the binding energy. The synergy between hydrogen bonding and π-π stacking is often observed, where the formation of a hydrogen bond can enhance the strength of a nearby stacking interaction.

Computational Estimation of Binding Affinities and Free Energies

Computational methods are essential for estimating the binding affinity of ligands like this compound to their protein targets. These techniques provide quantitative predictions of binding free energies (ΔG), which are critical for prioritizing compounds in drug discovery pipelines.

One widely used approach is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods. These techniques calculate the binding free energy by combining molecular mechanics energies with solvation free energies and entropy estimates. For example, studies on various inhibitor-protein complexes have reported binding free energies in the range of -24 to -49 kcal/mol using these methods, indicating strong binding. The total binding free energy in these calculations is a sum of several components, as detailed below.

Components of MM/GBSA Binding Free Energy Calculation

| Energy Component | Description | Contribution to Binding |

| ΔEvdW | van der Waals Energy | Favorable |

| ΔEele | Electrostatic Energy | Favorable |

| ΔGGB | Polar Solvation Energy | Unfavorable |

| ΔGSA | Nonpolar Solvation Energy | Favorable |

| -TΔS | Entropic Contribution | Unfavorable |

Table adapted from principles described in computational chemistry literature.

More rigorous and computationally intensive methods, such as Free Energy Perturbation (FEP), are also employed. FEP calculates the relative binding free energy between two ligands by simulating a non-physical, or "alchemical," transformation from one molecule to the other. Recent large-scale studies have demonstrated the potential of methods like FEP+ to accurately rank compounds based on their binding affinity, although challenges remain, particularly for molecules with certain functional groups like sulfones. The accuracy of these physics-based calculations is generally considered to be within 1 to 2 kcal/mol of experimental values, providing valuable insights for lead optimization.

Advanced In Silico Approaches for Rational Drug Design and Selectivity Enhancement

Scaffold Hopping and Pharmacophore Merging Strategies for Novel Lead Discovery

Scaffold Hopping: This strategy involves identifying and replacing the core structure (scaffold) of a known active compound, such as this compound, with a structurally different core while retaining the original molecule's biological activity. The goal is to discover novel chemotypes with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property. For the this compound scaffold, this could involve replacing the thiazole ring with other five- or six-membered heterocycles that can maintain the crucial spatial arrangement of the phenyl and carboxamide substituents. This approach is a powerful tool for expanding chemical space and overcoming limitations associated with an existing chemical series.

Pharmacophore Merging: This is an effective drug design strategy aimed at boosting efficacy and potentially overcoming drug resistance. It involves combining the key pharmacophoric features of two or more different ligands known to interact with a specific target. In the context of this compound derivatives, researchers have successfully applied this strategy. For example, by designing hybrid molecules that incorporate the thiazole carboxamide scaffold with features from other known c-Met kinase inhibitors, it is possible to create new compounds with significantly enhanced inhibitory activity. This approach leverages the understanding of multiple binding interactions to design a single, more potent molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can predict the inhibitory activity of newly designed analogs before their synthesis, thus saving time and resources.

The process involves calculating a set of molecular descriptors for each compound in a training set and then using statistical methods, like multiple linear regression (MLR), to build a predictive model. Studies on related thiazole carboxamide derivatives have developed 3D-QSAR models with high predictive power (R² values up to 0.96), which can be valuable tools for designing new and improved inhibitors.

Common Descriptors in QSAR Models

| Descriptor Type | Example | Relevance to Activity |

| Constitutional | Molecular Weight | Size and bulk of the molecule |

| Topological | Wiener Index | Molecular branching and complexity |

| Physicochemical | Polar Surface Area (PSA) | Membrane permeability and transport |

| Quantum Chemical | Andrews Affinity | Overall binding potential |

Table based on descriptors identified in QSAR studies.

These models provide insights into which structural features are most important for activity, guiding the rational design of more potent compounds.

Computational Optimization for Improved Kinase Selectivity

A major challenge in designing kinase inhibitors is achieving selectivity for the target kinase over other closely related kinases, thereby minimizing off-target effects. Computational approaches are instrumental in optimizing the this compound scaffold for improved selectivity.

Structure-based drug design is a key strategy. By comparing the X-ray crystal structures of the target kinase (e.g., CHK1) and an off-target kinase (e.g., CDK2), researchers can identify subtle differences in their ATP-binding sites. This information allows for the rational modification of the inhibitor structure to exploit these differences. For example, specific substitutions can be introduced on the this compound core to create favorable interactions with unique residues in the target kinase or to introduce steric clashes in the binding site of the off-target kinase.

Drug design efforts focused on 2-aminothiazole-4-carboxamide as a CHK1 inhibitor have successfully used this approach. By optimizing key substructures, researchers developed compounds with significant improvements in cell-based activity while maintaining over a hundred-fold selectivity against CDK2. This demonstrates the power of computational and structure-guided optimization in enhancing the selectivity profile of this promising class of inhibitors.

Advanced Research Methodologies for 4 Phenylthiazole 2 Carboxamide Studies

Preclinical Assessment of Drug-Likeness and Pharmacokinetic Feasibility

In Vitro Plasma Stability Assays for Metabolic Stability

The assessment of a compound's stability in plasma is a critical step in drug discovery, as it directly influences its pharmacokinetic profile and in vivo efficacy. enamine.net Compounds that are unstable in plasma tend to be cleared rapidly from the body, resulting in a short half-life and potentially poor performance. creative-bioarray.com Structures containing amide or ester groups are particularly susceptible to hydrolysis by plasma enzymes like esterases and amidases. enamine.net

In vitro plasma stability assays are designed to measure the rate at which a compound is degraded when incubated with plasma from various species, such as human, rat, or mouse. creative-bioarray.com The general procedure involves incubating the test compound at a specific concentration (e.g., 1 µM) in plasma at 37°C. creative-bioarray.com Samples are collected at several time points (e.g., 0, 15, 30, 60, and 120 minutes), and the reaction is stopped, typically by adding a solvent like methanol. creative-bioarray.com The concentration of the remaining parent compound is then quantified using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS). creative-bioarray.com From these measurements, the compound's half-life (t½) in plasma can be calculated. enamine.net

For derivatives of 4-phenylthiazole (B157171), studies have shown varying degrees of metabolic stability. For instance, in a study evaluating dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two 4-phenylthiazole analogs, designated 4p and 4s, were tested for their stability in rat liver microsomes, which, like plasma, contain metabolic enzymes. nih.gov Although a short half-life was previously noted for compound 4p in rat plasma, further pharmacokinetic studies are needed to fully understand its metabolic pathways. nih.gov The stability of these compounds is a key factor influencing their observed effects in vivo. nih.gov

Table 1: Representative Data from In Vitro Stability Assays of 4-Phenylthiazole Analogs

| Compound | System | Half-life (t½) in min | Apparent Intrinsic Clearance (CLint,app) in µL/min/mg |

| 4p | Rat Liver Microsomes | 10.5 | 131 |

| 4s | Rat Liver Microsomes | 27.88 | 49 |

This table is based on data for related 4-phenylthiazole analogs and is intended to be illustrative of the data generated from such assays. nih.gov

Computational Prediction and In Silico Analysis of Drug-Likeness Properties

In the early phases of drug discovery, computational, or in silico, methods are invaluable for predicting the pharmacokinetic properties of a molecule, including its absorption, distribution, metabolism, and excretion (ADME). wikipedia.orgbeilstein-journals.org These predictions help to identify and eliminate candidate molecules that are unlikely to succeed in later stages of development. nih.gov One of the most widely used guidelines for evaluating "drug-likeness" is Lipinski's Rule of Five. wikipedia.orgdrugbank.com

Lipinski's Rule of Five states that an orally active drug generally has:

No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds). wikipedia.org

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms). wikipedia.org

A molecular mass under 500 daltons. wikipedia.org

An octanol-water partition coefficient (log P) that does not exceed 5. wikipedia.org

A compound is considered to have favorable drug-like properties if it violates no more than one of these criteria. tiu.edu.iq These rules are based on the observation that the majority of orally administered drugs are relatively small and moderately lipophilic molecules. wikipedia.org

In silico studies on various thiazole (B1198619) derivatives, including those with a 4-phenylthiazole core, have been conducted to assess their ADME properties. nih.govnih.govresearchgate.net For example, ADME analyses of 4-Phenylthiazol-2-amine derivatives showed that their properties fell within acceptable limits, suggesting they would have sufficient absorption at the site of action. nih.gov Such computational screening allows researchers to prioritize the synthesis of compounds with a higher probability of success. f1000research.com

Table 2: Predicted Drug-Likeness Properties for 4-Phenylthiazole-2-carboxamide based on Lipinski's Rule of Five

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | ~204.24 g/mol | < 500 daltons | Yes |

| Hydrogen Bond Donors | 1 (from the amide -NH₂) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 (1 from amide C=O, 1 from thiazole N, 1 from thiazole S) | ≤ 10 | Yes |

| Calculated log P (ClogP) | ~2.0-2.5 | ≤ 5 | Yes |